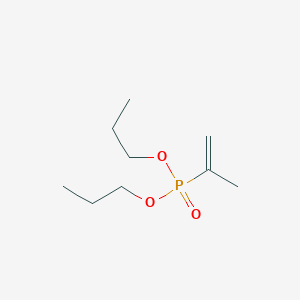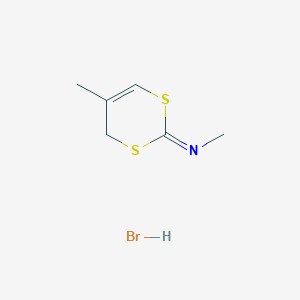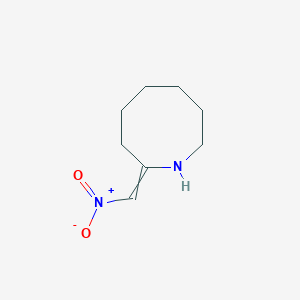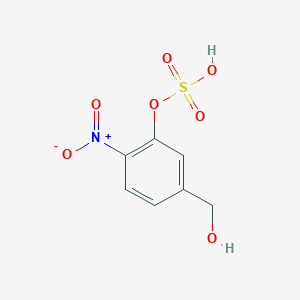
Butanoic acid, 2,3,3-trimethyl, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanoic acid, 2,3,3-trimethyl, ethyl ester is an organic compound with the molecular formula C₉H₁₈O₂. It is an ester derived from butanoic acid and ethanol. This compound is known for its fruity odor and is often used in the flavor and fragrance industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Butanoic acid, 2,3,3-trimethyl, ethyl ester can be synthesized through the esterification of butanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the esterification process is often carried out in large reactors with continuous removal of water to shift the equilibrium towards the formation of the ester. The reaction conditions are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Butanoic acid, 2,3,3-trimethyl, ethyl ester primarily undergoes hydrolysis and transesterification reactions.
Common Reagents and Conditions
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to butanoic acid and ethanol.
Transesterification: The ester can react with another alcohol in the presence of an acid or base catalyst to form a different ester and ethanol.
Major Products Formed
Hydrolysis: Butanoic acid and ethanol.
Transesterification: A different ester and ethanol.
Aplicaciones Científicas De Investigación
Butanoic acid, 2,3,3-trimethyl, ethyl ester is used in various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in gas chromatography.
Biology: It is studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is widely used in the flavor and fragrance industry due to its pleasant fruity odor.
Mecanismo De Acción
The mechanism of action of butanoic acid, 2,3,3-trimethyl, ethyl ester involves its interaction with specific molecular targets and pathways. In hydrolysis reactions, the ester bond is cleaved by the addition of water, resulting in the formation of butanoic acid and ethanol. The ester can also participate in transesterification reactions, where it exchanges its alkoxy group with another alcohol.
Comparación Con Compuestos Similares
Butanoic acid, 2,3,3-trimethyl, ethyl ester can be compared with other esters such as:
Butanoic acid, 2-ethyl-2,3,3-trimethyl, ethyl ester: Similar in structure but with an additional ethyl group.
Butanoic acid, 3-methyl-, ethyl ester: Differing in the position and number of methyl groups.
Butanoic acid, 2,3-dimethyl-, ethyl ester: Differing in the number of methyl groups.
These similar compounds share some chemical properties but differ in their physical properties and applications, highlighting the uniqueness of this compound.
Propiedades
IUPAC Name |
ethyl 2,3,3-trimethylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-6-11-8(10)7(2)9(3,4)5/h7H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVVJFUOVLJSET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90335196 |
Source


|
| Record name | Butanoic acid, 2,3,3-trimethyl, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90335196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60302-32-1 |
Source


|
| Record name | Butanoic acid, 2,3,3-trimethyl, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90335196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Magnesium bis[trimethylsilicate(1-)]](/img/structure/B14601100.png)



![(E)-1-(4-Ethoxyphenyl)-N-[4-(2-methylbutyl)phenyl]methanimine](/img/structure/B14601120.png)





![2-(2-Phenylethenyl)-4H-furo[3,2-B]indole](/img/structure/B14601154.png)

![N,N-Diethyl-N-[(4-hydroxyphenyl)methyl]ethanaminium iodide](/img/structure/B14601166.png)
![1-Methoxybicyclo[2.2.1]heptan-2-one](/img/structure/B14601191.png)
